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2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Fluorescence spectroscopy Nucleic acid probe Base analog

2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol (CAS 4546-54-7), commonly known as 2-aminopurine riboside, is a purine nucleoside analog in which the exocyclic amino group of the adenine base is relocated from the C6 to the C2 position. This structural isomer of adenosine retains the ability to engage in Watson-Crick base pairing with thymine (or uracil) but exhibits profoundly altered photophysical properties: it is intensely fluorescent under physiological conditions, whereas the canonical nucleosides adenosine, guanosine, cytidine, and uridine are essentially non-emissive.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
Cat. No. B7795928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)
InChIKeyJVOJULURLCZUDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol (2-Aminopurine Riboside): A Fluorescent Adenosine Analog for Nucleic Acid Research and Antiviral Development


2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol (CAS 4546-54-7), commonly known as 2-aminopurine riboside, is a purine nucleoside analog in which the exocyclic amino group of the adenine base is relocated from the C6 to the C2 position. This structural isomer of adenosine retains the ability to engage in Watson-Crick base pairing with thymine (or uracil) but exhibits profoundly altered photophysical properties: it is intensely fluorescent under physiological conditions, whereas the canonical nucleosides adenosine, guanosine, cytidine, and uridine are essentially non-emissive [1] . The compound is widely employed as a site-specific fluorescent probe of nucleic acid structure, dynamics, and protein-nucleic acid interactions, and has been investigated as a substrate and inhibitor of purine-metabolizing enzymes including purine-nucleoside phosphorylase (PNP) and adenosine deaminase (ADA) [2].

Why Adenosine or 2-Aminopurine Deoxyriboside Cannot Replace 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol in Specialized Research and Analytical Applications


Although 2-aminopurine riboside shares its nucleobase with 2-aminopurine 2′-deoxyriboside and is a constitutional isomer of adenosine, these compounds are not functionally interchangeable. Adenosine is essentially non-fluorescent (quantum yield ϕ ~ 3 × 10⁻⁴), rendering it useless as a fluorescent probe, whereas the riboside form of 2-aminopurine exhibits a quantum yield of approximately 0.66 [1] [2]. Conversely, 2-aminopurine 2′-deoxyriboside is a significantly more potent inhibitor of mammalian adenosine deaminase (Ki = 1.9 × 10⁻⁶ M) than the riboside (Ki = 4.17 × 10⁻⁶ M), introducing an unwanted confounding variable in experiments where ADA activity must be minimized [3]. Furthermore, the ribose sugar confers substrate specificity toward purine-nucleoside phosphorylase and nucleoside hydrolases that the deoxyribose analog does not match, directly impacting metabolic stability and incorporation efficiency in RNA-targeted applications [4].

Quantitative Differentiation of 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol from Adenosine and 2-Aminopurine 2′-Deoxyriboside


Fluorescence Quantum Yield: 2200‑Fold Enhancement Over Adenosine Enables Selective Spectroscopic Detection

Under physiological aqueous conditions, 2-aminopurine riboside exhibits a fluorescence quantum yield (ϕ) of 0.66, whereas the natural nucleoside adenosine has a quantum yield of only 3 × 10⁻⁴. This constitutes a >2000‑fold enhancement in emission efficiency, enabling selective excitation at 303 nm with emission monitored at 370 nm, wavelengths where canonical nucleosides are optically silent [1] .

Fluorescence spectroscopy Nucleic acid probe Base analog

Adenosine Deaminase Inhibition: Riboside vs. 2′-Deoxyriboside Potency Distinction Defines Experimental Design

2-Aminopurine riboside is not deaminated by calf intestinal adenosine deaminase (ADA) but acts as a competitive inhibitor with Ki = 4.17 × 10⁻⁶ M. In the same study, 2-aminopurine 2′-deoxyriboside exhibited a Ki of 1.9 × 10⁻⁶ M, making it a 2.2‑fold more potent inhibitor. Adenosine itself is a substrate for ADA (Km ~ 2.5 × 10⁻⁵ M) and is rapidly metabolized to inosine under assay conditions [1].

Enzyme inhibition Metabolic stability Adenosine deaminase

Triplet Quantum Yield: High Intersystem Crossing Efficiency Distinguishes 2-Aminopurine Riboside for Photodynamic and Quenching Studies

Femtosecond transient vibrational absorption spectroscopy revealed that 2-aminopurine riboside in chloroform populates a triplet excited state with a quantum yield ϕT = 0.42 ± 0.07 following excitation at 310 nm. In contrast, the canonical nucleoside adenosine relaxes predominantly via ultrafast internal conversion with a triplet yield that is essentially negligible (<0.01) [1] [2].

Photophysics Triplet state Photosensitization

Differential Nucleic Acid Synthesis Inhibition: Riboside Suppresses DNA but Not RNA Labeling in Tumor Cells

In Ehrlich ascites tumor cells, 2-aminopurine riboside at 2 μmoles/mL inhibited incorporation of ³²P-orthophosphate into DNA while only marginally affecting incorporation into RNA. Critically, incorporation of adenine-8-¹⁴C into RNA was not inhibited, indicating that the riboside selectively interferes with DNA synthetic pathways without broadly suppressing purine salvage into RNA [1]. The 2′-deoxyriboside analog showed a similar pattern, but the riboside's discrimination implies a differential dependence on ribonucleotide reductase or kinase activation.

DNA synthesis inhibition Nucleoside metabolism Ehrlich ascites

Purine-Nucleoside Phosphorylase Substrate Specificity: 2-Aminopurine Riboside is Recognized by Bacterial PNP but Generates Non-Substrate Etheno-Adducts

2-Aminopurine riboside serves as a substrate for bacterial (E. coli) purine-nucleoside phosphorylase (PNP) in the reverse synthetic pathway, being readily phosphorolysed to 2-aminopurine base and ribose-1-phosphate. However, upon reaction with chloroacetaldehyde, the N9-riboside yields a major etheno-derivative that is not a PNP substrate, in contrast to the N2,N3-etheno adduct which retains substrate activity [1]. This bifurcated reactivity is not observed with adenosine, whose etheno-derivative (1,N⁶-ethenoadenosine) remains a PNP substrate with substantially different kinetics.

PNP substrate Bacterial enzyme Enzymatic synthesis

Optimal Application Scenarios for 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol Driven by Quantitative Differentiation Evidence


Site-Specific Fluorescent Probing of RNA Secondary Structure and Folding Dynamics

The 2200‑fold fluorescence quantum yield enhancement over adenosine (ϕ 0.66 vs. 3 × 10⁻⁴) makes 2-aminopurine riboside the preferred internal fluorescent label for RNA structure-function studies. Its λex at 303 nm allows selective excitation without background interference from canonical bases, enabling real-time monitoring of RNA folding, ligand binding, and conformational rearrangements with single-nucleotide resolution [1] [2].

Enzymatic Synthesis of Modified Nucleosides via Bacterial PNP-Catalyzed Transglycosylation

Because 2-aminopurine riboside is a competent substrate for E. coli PNP in the reverse synthetic pathway, it serves as a versatile ribose donor for enzymatic preparation of novel nucleoside analogs. The ability to generate etheno-adducts with differential PNP substrate properties further expands the accessible chemical space for compound library synthesis [3].

Adenosine Deaminase-Resistant Fluorescent Reporter in Cellular Assays

In cell-based experiments where adenosine would be rapidly deaminated (ADA Km ~25 μM), 2-aminopurine riboside resists deamination while providing a quantifiable fluorescence signal. Its moderate ADA inhibition (Ki = 4.17 μM) is a defined parameter that can be factored into experimental design, unlike the deoxyriboside which introduces stronger ADA suppression [4].

Photophysical Studies of Intersystem Crossing and Triplet-State Dynamics in Nucleosides

The uniquely high triplet quantum yield (ϕT = 0.42 ± 0.07) distinguishes 2-aminopurine riboside from all canonical nucleosides, making it the compound of choice for time-resolved spectroscopic investigations of excited-state energy dissipation pathways in nucleic acid components and for developing nucleoside-based photosensitizers [5].

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